molecular formula C17H15N3O2 B8316030 N-(5-Amino-2-methyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide

N-(5-Amino-2-methyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B8316030
M. Wt: 293.32 g/mol
InChI Key: HQTACPKCWBLLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(5-amino-2-methylphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-10-6-7-11(18)8-15(10)20-17(22)13-9-19-14-5-3-2-4-12(14)16(13)21/h2-9H,18H2,1H3,(H,19,21)(H,20,22)

InChI Key

HQTACPKCWBLLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-quinoline-3-carboxylic acid (A-1) (50 mg, 0.26 mmol), HBTU (99 mg, 0.26 mmol) and DIEA (138 μL, 0.79 mmol) in THF (2.6 mL) was added 2-methyl-5-nitro-phenylamine (40 mg, 0.26 mmol). The mixture was heated at 150° C. in the microwave for 20 min and the resulting solution was concentrated. The residue was dissolved in EtOH (2 mL) and SnCl2.2H2O (293 mg, 1.3 mmol) was added. The reaction was stirred at room temperature overnight. The reaction mixture was basified with sat. NaHCO3 solution to pH 7-8 and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was dissolved in DMSO and purified by HPLC (10-99% CH3CN/H2O) to yield the product, N-(5-amino-2-methyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide (94) (6 mg, 8%). HPLC ret. time 2.06 min, 10-99% CH3CN, 5 min run; ESI-MS 294.2 m/z (MH+).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
99 mg
Type
reactant
Reaction Step One
Name
Quantity
138 μL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
293 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.